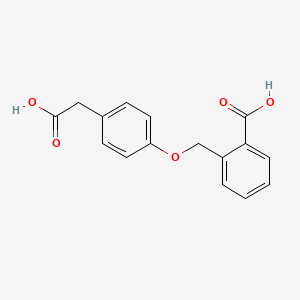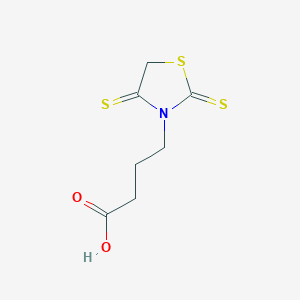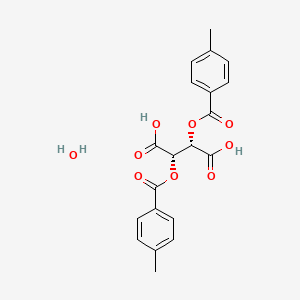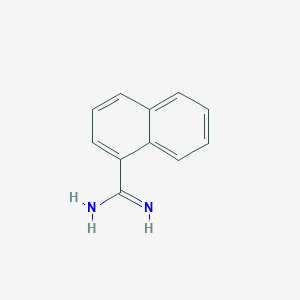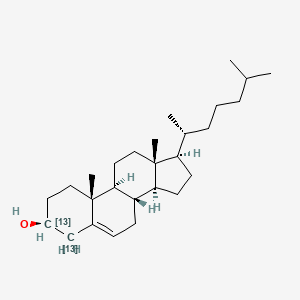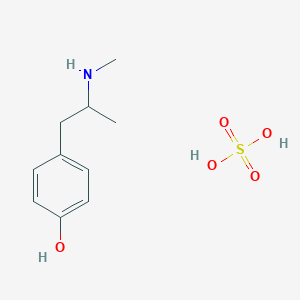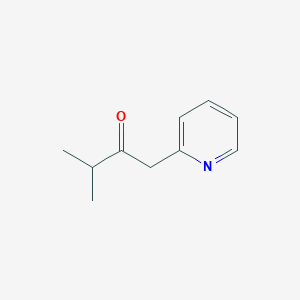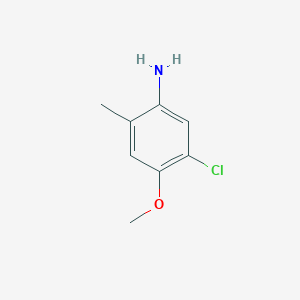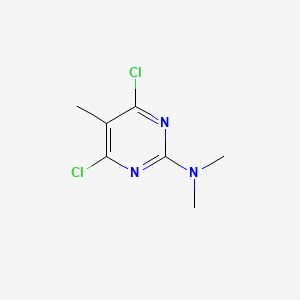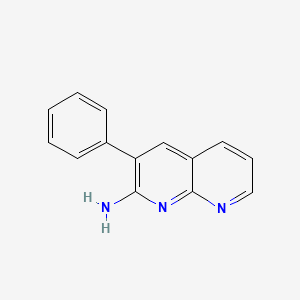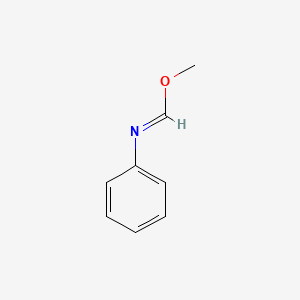
1-phenyl-1H-indole-3-carbaldehyde
説明
1-Phenyl-1H-indole-3-carbaldehyde is a chemical compound with the molecular formula C15H11NO . It is a key intermediate for the preparation of biologically active compounds and indole alkaloids . It is also an important precursor for the synthesis of diverse heterocyclic derivatives .
Synthesis Analysis
The synthesis of this compound involves several steps. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with acetaldehyde to yield 1H-Indole . The 1H-Indole is then subjected to Vilsmeier-Haack formylation to produce 1H-Indole-3-carbaldehyde .Molecular Structure Analysis
The molecular structure of this compound consists of a phenyl group attached to an indole ring at the 1-position and a carbaldehyde group at the 3-position . The compound has a molecular weight of 221.25 g/mol .Chemical Reactions Analysis
This compound and its derivatives are essential and efficient chemical precursors for generating biologically active structures . They can undergo C–C and C–N coupling reactions and reductions . They are also used in multicomponent reactions (MCRs), which offer access to complex molecules .Physical And Chemical Properties Analysis
This compound has several computed properties. It has a molecular weight of 221.25 g/mol, an XLogP3-AA of 3.1, and a topological polar surface area of 22 Ų . It has no hydrogen bond donors, one hydrogen bond acceptor, and two rotatable bonds .科学的研究の応用
Synthesis of 1H-Indole Derivatives
1-Phenyl-1H-indole-3-carbaldehyde serves as a key intermediate in the synthesis of various 1H-indole derivatives. For instance, it is used in the gold-catalyzed cycloisomerization to prepare 1H-indole-2-carbaldehydes and (E)-2-(iodomethylene)indolin-3-ols. These compounds have shown promise in various organic syntheses, with the reactions being operationally simple and yielding products efficiently (Kothandaraman et al., 2011).
Antimicrobial and Anti-Inflammatory Agents
This compound and its derivatives exhibit significant antimicrobial and anti-inflammatory properties. They are found to be active as lipoxygenase inhibitors and have applications in treating tumours and microbial infections (Madan, 2020).
Synthesis of Indole Substituted Oxadiazoles
The compound is used in the Fischer indole synthesis to produce microbial active indole substituted oxadiazoles. These compounds have demonstrated promising in vitro antimicrobial activities, particularly against bacteria like S. aureus, E. coli, and B. subtilis (Suryawanshi et al., 2023).
Preparation of Novel Antioxidant Agents
This compound is crucial in the synthesis of compounds with antioxidant properties. It is used in the preparation of N-(substituted phenyl)-2-(3-(hydroxyimino)methyl)-1H-indol-1-yl acetamide derivatives, which have shown considerable antioxidant activity in studies (Gopi & Dhanaraju, 2020).
Synthesis of Fused Heterocycles
This compound plays a role in synthesizing fused heterocycles like 4-(phenylsulfonyl)-4H-furo[3,4-b]indoles, which are synthetic analogues of indole-2,3-quinodimethane. These heterocycles are prepared from indole-3-carbaldehyde and have potential applications in various chemical syntheses (Gribble et al., 2002).
Anticonvulsant Activity
Novel indole derivatives synthesized using this compound have shown promising anticonvulsant activity. These derivatives were synthesized through a series of reactions, demonstrating potential in treating convulsions and other related disorders (Gautam et al., 2021).
Synthesis of Photoactive Compounds
This compound is used in the synthesis of photoactive compounds, like indol-3yl-thiazolo[3,2-a][1,3,5]triazines, which exhibit high fluorescence quantum yield and potential applications in organic fluorescent materials and semiconductors (Sravanthi & Manju, 2015).
将来の方向性
The future directions in the research of 1-phenyl-1H-indole-3-carbaldehyde could involve exploring its potential in the synthesis of more diverse heterocyclic derivatives . Additionally, its role in multicomponent reactions could be further exploited in the assembly of pharmaceutically interesting scaffolds .
作用機序
Target of Action
1-Phenyl-1H-indole-3-carbaldehyde, like other indole derivatives, is known to interact with multiple receptors Indole derivatives are known to bind with high affinity to various receptors, which can lead to the development of new useful derivatives .
Mode of Action
It’s known that indole derivatives can interact with their targets and cause changes at the molecular level . For instance, some indole derivatives have been reported to show inhibitory activity against influenza A .
Biochemical Pathways
Indole derivatives are known to influence a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more . These activities suggest that indole derivatives may affect multiple biochemical pathways.
Pharmacokinetics
The lipophilicity and water solubility of a compound can impact its bioavailability
Result of Action
It’s known that indole derivatives can generate biologically active structures . These structures can have various effects at the molecular and cellular level, contributing to the compound’s broad-spectrum biological activities .
生化学分析
Biochemical Properties
1-Phenyl-1H-indole-3-carbaldehyde plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it can act as a precursor in the synthesis of complex molecules through multicomponent reactions. These reactions often involve enzymes that facilitate the formation of covalent bonds between different starting materials . The compound’s functional groups allow it to participate in C–C and C–N coupling reactions, making it a versatile intermediate in biochemical processes .
Cellular Effects
This compound influences various cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For example, indole derivatives, including this compound, have shown potential in modulating the activity of protein kinases, which are crucial for cell signaling . Additionally, this compound can impact the expression of genes involved in metabolic pathways, thereby altering cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its interactions with biomolecules at the molecular level. It can bind to specific enzymes, either inhibiting or activating their activity. This binding can lead to changes in gene expression and subsequent cellular responses . The compound’s ability to undergo various chemical reactions, such as reductions and coupling reactions, further contributes to its biochemical activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that it remains stable under certain conditions, but prolonged exposure to light or heat can lead to its degradation . Long-term effects on cellular function have been observed in both in vitro and in vivo studies, indicating that the compound can have lasting impacts on cellular processes .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating enzyme activity or gene expression. At higher doses, it can lead to toxic or adverse effects, including cellular damage or disruption of normal metabolic processes . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into other biologically active molecules. These interactions can affect metabolic flux and the levels of various metabolites within cells . The compound’s role as a precursor in the synthesis of heterocyclic derivatives highlights its importance in metabolic pathways .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific mechanisms. Transporters and binding proteins play a crucial role in its localization and accumulation. The compound’s interactions with these transporters can influence its distribution within different cellular compartments . Understanding these mechanisms is essential for determining the compound’s bioavailability and efficacy .
Subcellular Localization
The subcellular localization of this compound affects its activity and function. Targeting signals and post-translational modifications can direct the compound to specific compartments or organelles within the cell . This localization is crucial for its interactions with enzymes and other biomolecules, ultimately determining its biochemical effects .
特性
IUPAC Name |
1-phenylindole-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11NO/c17-11-12-10-16(13-6-2-1-3-7-13)15-9-5-4-8-14(12)15/h1-11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCAGQLHYSPGZNH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=C(C3=CC=CC=C32)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70495242 | |
| Record name | 1-Phenyl-1H-indole-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70495242 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
32542-59-9 | |
| Record name | 1-Phenyl-1H-indole-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70495242 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



